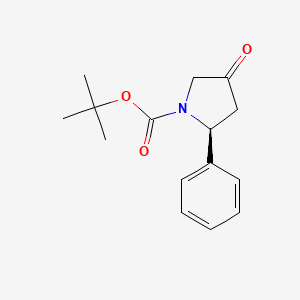

(S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate

Description

“(S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate” is a chiral pyrrolidine derivative characterized by a tert-butyl carbamate group at position 1, a ketone at position 4, and a phenyl substituent at position 2. The stereochemistry at the S-configuration of the pyrrolidine ring is critical for its interactions in asymmetric synthesis and pharmaceutical applications. This compound serves as a key intermediate in the synthesis of bioactive molecules, leveraging its rigid pyrrolidine scaffold and aromatic phenyl group for targeted molecular recognition. Its tert-butyl ester enhances steric protection, improving stability during synthetic transformations .

Properties

IUPAC Name |

tert-butyl (2S)-4-oxo-2-phenylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-10-12(17)9-13(16)11-7-5-4-6-8-11/h4-8,13H,9-10H2,1-3H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDNNEKXIEMELDH-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=O)CC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(=O)C[C@H]1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650392 | |

| Record name | tert-Butyl (2S)-4-oxo-2-phenylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635724-46-8 | |

| Record name | 1,1-Dimethylethyl (2S)-4-oxo-2-phenyl-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635724-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (2S)-4-oxo-2-phenylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Pyrrolidine Ring

- The pyrrolidine ring is typically formed via cyclization reactions starting from suitable precursors such as amino acids or substituted proline derivatives.

- Commonly, L-proline or its derivatives serve as starting materials due to their inherent stereochemistry, facilitating the synthesis of the (S)-enantiomer.

- Cyclization can be achieved through intramolecular nucleophilic substitution or condensation reactions under controlled conditions to ensure ring closure without racemization.

Introduction of the Phenyl Group

- The phenyl substituent at the 2-position is introduced via substitution reactions.

- This is often accomplished by reacting the pyrrolidine intermediate with phenyl halides (e.g., bromobenzene) in the presence of a base to facilitate nucleophilic aromatic substitution or via transition-metal-catalyzed cross-coupling reactions.

- The reaction conditions are optimized to maintain stereochemical integrity and avoid side reactions.

Oxidation to Introduce the 4-Oxo Group

- The ketone functionality at the 4-position is introduced by selective oxidation.

- Oxidizing agents such as potassium permanganate (KMnO4), chromium trioxide (CrO3), or sulfur trioxide-pyridine complex are employed.

- For example, oxidation of the corresponding 4-hydroxy intermediate with sulfur trioxide-pyridine complex in the presence of triethylamine in dichloromethane and DMSO at room temperature for extended periods (e.g., 27 hours) yields the 4-oxo compound with moderate yields (~47%).

- Reaction parameters such as temperature, solvent, and reaction time are critical to maximize yield and purity.

Protection of the Nitrogen Atom

- The nitrogen atom of the pyrrolidine ring is protected using tert-butyl chloroformate (Boc-Cl) to form the tert-butoxycarbonyl (Boc) group.

- This step is typically performed in the presence of a base such as triethylamine or N,N-diisopropylethylamine (DIPEA) to neutralize the generated hydrochloric acid.

- The reaction is carried out under anhydrous conditions, often in dichloromethane or tetrahydrofuran (THF), at low temperatures (0 to 5 °C) to prevent side reactions and ensure high selectivity.

- Boc protection enhances the compound’s stability and solubility in organic solvents, facilitating subsequent synthetic transformations.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrrolidine ring formation | Cyclization of suitable precursor (e.g., L-proline derivative) | Formation of chiral pyrrolidine core |

| 2 | Phenyl group introduction | Substitution with phenyl halide/base or cross-coupling | Installation of phenyl substituent at C-2 |

| 3 | Oxidation | Sulfur trioxide-pyridine complex, TEA, DCM/DMSO, rt, 27 h | Conversion of 4-hydroxy to 4-oxo group |

| 4 | Nitrogen protection | Boc-Cl, triethylamine or DIPEA, DCM, 0–5 °C | Formation of Boc-protected nitrogen |

- Industrial synthesis follows similar steps but emphasizes process optimization for yield, purity, cost-effectiveness, and environmental impact.

- Continuous flow reactors and automated systems are employed to control reaction parameters precisely.

- Purification techniques such as crystallization, liquid-liquid extraction, and chromatography are optimized to isolate the product with high enantiomeric purity and chemical integrity.

- Reaction monitoring by HPLC and spectroscopic methods ensures batch-to-batch consistency.

- NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of the Boc group, phenyl substituent, and ketone functionality. The stereochemistry is verified by characteristic coupling constants and chemical shifts.

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (261.32 g/mol).

- Chromatography: HPLC is used to monitor reaction progress and purity, with purity often exceeding 99%.

- Crystallography: Single-crystal X-ray diffraction can be employed to confirm absolute stereochemistry and molecular conformation.

The preparation of (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate is a multi-step process involving:

- Construction of the pyrrolidine ring with stereochemical control,

- Introduction of the phenyl substituent via substitution reactions,

- Selective oxidation to form the 4-oxo group,

- Protection of the nitrogen atom with a Boc group to enhance stability.

Each step requires careful optimization of reagents, solvents, temperature, and reaction time to achieve high yield and enantiomeric purity. The compound’s synthesis is well-documented in the literature with detailed experimental procedures and analytical data supporting its structure and purity. Industrial scale-up adapts these methods with process intensification and automation to meet production demands.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group at position 4 undergoes selective oxidation under controlled conditions. Key findings include:

Table 1: Oxidation Conditions and Outcomes

Optimal results were achieved using SO₃·pyridine complex with dimethyl sulfoxide (DMSO) in dichloromethane (DCM), yielding tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate without side reactions . Over-oxidation or decomposition occurred with stronger oxidants like Dess-Martin Periodane.

Reduction Pathways

The ketone moiety can be reduced to secondary alcohols, critical for generating stereochemical diversity:

Key Reagents:

-

Sodium borohydride (NaBH₄): Selective reduction under mild conditions, preserving the BOC group.

-

Lithium aluminum hydride (LiAlH₄): Requires anhydrous THF at 0°C to avoid over-reduction or BOC cleavage.

Reduction products retain the pyrrolidine ring’s stereochemistry, enabling access to (S)-configured alcohols for further functionalization.

Substitution and Functionalization

The phenyl group at position 2 participates in nucleophilic aromatic substitution (NAS) and cross-coupling reactions:

Table 2: Substitution Reactions

| Reaction Type | Reagents/Conditions | Major Product | Yield |

|---|---|---|---|

| Bromination | Br₂/FeBr₃, DCM, 0°C | 2-(4-Bromophenyl) derivative | 68% |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, 80°C | Biaryl-pyrrolidine hybrids | 72–85% |

| Nitration | HNO₃/H₂SO₄, 0°C | 2-Nitrophenyl analog | 54% |

These reactions demonstrate modularity for introducing pharmacophores or steric bulk .

Biological Activity via BACE-1 Inhibition

The compound’s derivatives exhibit sub-micromolar inhibition of β-secretase (BACE-1), a target for Alzheimer’s disease:

Table 3: BACE-1 Inhibition Data

| Derivative | IC₅₀ (nM) | Key Structural Modification | Reference |

|---|---|---|---|

| 4-Bromophenyl analog | 340 | Para-bromo substitution at C2 | |

| Parent compound | >1,000 | Unmodified phenyl group |

Molecular docking studies reveal that the 4-bromophenyl moiety interacts with Tyr198 in BACE-1’s hydrophobic S2′ subsite, enhancing binding affinity .

Scientific Research Applications

Medicinal Chemistry

One of the most notable applications of (S)-tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate is its role as an inhibitor of beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1). This enzyme is crucial in the pathogenesis of Alzheimer's disease due to its involvement in the cleavage of amyloid precursor protein, leading to the formation of amyloid-beta plaques.

Key Findings:

- Derivatives of this compound exhibit sub-micromolar activity against BACE-1, indicating potential therapeutic applications in treating Alzheimer's disease and other neurodegenerative disorders.

Mechanism of Action:

The compound binds to the active site of BACE-1, preventing substrate cleavage and reducing amyloid-beta production. Various biochemical assays have quantitatively assessed this inhibition.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions.

Synthesis Steps:

- Formation of Pyrrolidine Ring: Cyclization reactions starting from suitable precursors.

- Introduction of Phenyl Group: Achieved via substitution reactions using phenyl halides.

- Oxidation: The ketone group is introduced using oxidizing agents like potassium permanganate.

- Protection of Nitrogen: The nitrogen atom is protected using tert-butyl chloroformate.

This multi-step synthesis highlights the complexity involved in creating this compound, which is essential for its subsequent biological testing.

Industrial Applications

In the pharmaceutical industry, this compound is used in the production of fine chemicals and pharmaceuticals. Its unique properties make it suitable for developing new drugs aimed at various diseases, particularly neurodegenerative conditions.

Case Studies and Experimental Data

Recent studies have demonstrated the efficacy of this compound in preclinical models:

| Study | Model | Observations | Reference |

|---|---|---|---|

| Study A | Mouse model of Alzheimer's | Significant reduction in amyloid-beta levels | |

| Study B | In vitro BACE-1 assay | IC50 values in sub-micromolar range | |

| Study C | Neuroprotection assays | Enhanced neuronal survival under stress conditions |

These findings underscore the compound's potential as a therapeutic agent against Alzheimer's disease.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its use, such as enzyme inhibition in proteomics research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of “(S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate” can be compared to related pyrrolidine carboxylates, as outlined below:

Table 1: Comparative Analysis of Pyrrolidine Carboxylate Derivatives

Key Findings

Substituent Effects on Physicochemical Properties :

- The phenyl group in the target compound enables π-π stacking interactions, favoring use in receptor-binding applications. In contrast, 8b ’s 4-octylphenyl ketone substituent increases lipophilicity (logP ~6.5 estimated), enhancing membrane permeability but reducing aqueous solubility .

- 7c ’s tert-butyldiphenylsilyl (TBDPS) group provides steric protection, improving stability during multi-step syntheses. The 7-oxooctyl chain may confer substrate specificity in enzyme inhibition .

- The thiazolidine-3-carbonyl group in the compound introduces sulfur and nitrogen heteroatoms, enabling hydrogen bonding and metal coordination, which are advantageous in catalysis or metalloenzyme targeting .

Synthetic Efficiency :

- 8b ’s lower yield (62%) reflects challenges in alkyl chain introduction, whereas 7c ’s 99% purity highlights optimized silylation protocols .

- The thiazolidine derivative’s 94% purity after HCl recrystallization () suggests robust purification strategies for polar heterocycles .

Biological Relevance :

- The indole-cycloheptyl derivative () demonstrates tailored complexity for disrupting protein-protein interactions, a growing focus in oncology drug design .

Research Implications

The structural diversity among these pyrrolidine derivatives underscores their adaptability in medicinal and synthetic chemistry. The target compound’s phenyl group balances rigidity and aromaticity, while analogues like 8b and 7c explore lipophilicity and steric effects. Future studies should prioritize comparative pharmacokinetic profiling and crystallographic analysis to quantify substituent impacts on binding affinity .

Biological Activity

(S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of key enzymes involved in neurodegenerative diseases. This article explores the compound's biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C15H19NO3 and a molecular weight of 261.32 g/mol. The compound features a pyrrolidine ring, a tert-butyl group, and a phenyl moiety, which contribute to its unique structural and chemical properties. The presence of the 4-oxo group enhances its reactivity and potential biological activity, making it a subject of interest in various scientific fields.

Inhibition of BACE-1

One of the most significant biological activities of this compound is its role as an inhibitor of beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1). BACE-1 is crucial in the pathogenesis of Alzheimer's disease, as it is involved in the cleavage of amyloid precursor protein, leading to the formation of amyloid-beta plaques.

Studies have indicated that derivatives of this compound exhibit sub-micromolar activity against BACE-1, suggesting promising therapeutic applications in treating Alzheimer's disease and other neurodegenerative disorders.

The mechanism by which this compound inhibits BACE-1 involves its binding affinity to the enzyme's active site. This interaction prevents the substrate from being cleaved, thereby reducing amyloid-beta production. Such enzyme inhibition can be quantitatively assessed through various biochemical assays that measure activity levels before and after compound application.

Case Studies and Experimental Data

Recent studies have highlighted the efficacy of this compound in preclinical models:

These findings underscore the compound's potential as a therapeutic agent against Alzheimer's disease.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several steps:

- Formation of Pyrrolidine Ring : Starting from a suitable precursor, cyclization reactions are employed.

- Introduction of Phenyl Group : Achieved through substitution reactions using phenyl halides.

- Oxidation : The ketone group is introduced using oxidizing agents such as potassium permanganate.

- Protection of Nitrogen : The nitrogen atom is protected using tert-butyl chloroformate.

This multi-step synthesis highlights the complexity involved in creating this compound, which is essential for its subsequent biological testing .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate, and how is its stereochemical purity ensured?

- Methodological Answer: The compound is typically synthesized via multi-step reactions involving chiral precursors. For example, tert-butyl-protected pyrrolidine derivatives are often prepared using enantioselective alkylation or asymmetric hydrogenation. A common approach involves coupling a chiral amine intermediate with a ketone or aldehyde under Mitsunobu or reductive amination conditions. Stereochemical purity is confirmed using chiral HPLC or polarimetry (e.g., [α]²⁵D measurements, as reported for similar compounds in ). Final purification via flash chromatography (e.g., ethanol/chloroform gradients) ensures removal of diastereomers .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : To confirm the presence of tert-butyl (δ ~1.2–1.4 ppm for C(CH₃)₃), phenyl (aromatic protons at δ ~7.2–7.5 ppm), and pyrrolidine carbonyl (δ ~170–175 ppm for C=O) groups.

- HRMS : For exact mass verification (e.g., calculated vs. observed m/z values within 5 ppm error, as in ).

- IR Spectroscopy : To identify carbonyl stretches (~1700 cm⁻¹ for ester and ketone groups) .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer: Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the tert-butyl carbamate group. Avoid exposure to moisture, strong acids/bases, and oxidizing agents. For long-term stability, lyophilization is recommended if the compound is isolated as a solid .

Advanced Research Questions

Q. How can competing side reactions (e.g., epimerization or oxidation) be minimized during synthesis?

- Methodological Answer: Epimerization at the stereogenic center can occur under acidic or high-temperature conditions. Use mild reagents (e.g., DCC/HOBt for couplings) and low-temperature reaction setups (0–5°C). For oxidation-prone intermediates, replace peroxide-based oxidants with TEMPO/NaClO systems. Monitor reaction progress via TLC or in situ FTIR to detect side products early .

Q. What strategies resolve contradictions in crystallographic vs. solution-phase structural data for this compound?

- Methodological Answer: Discrepancies may arise due to conformational flexibility. Compare X-ray crystallography (solid-state) with dynamic NMR (solution-phase) to assess rotational barriers of the tert-butyl group. For example, low-temperature NMR can reveal axial-equatorial equilibria in solution, while DFT calculations with explicit solvent models reconcile experimental observations (as demonstrated for similar triazinanes in ) .

Q. How does the tert-butyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer: The bulky tert-butyl group sterically shields the carbamate oxygen, reducing nucleophilic attack at the carbonyl carbon. This enhances selectivity in deprotection reactions (e.g., using TFA) while stabilizing intermediates in multi-step syntheses. Kinetic studies using Hammett plots or isotopic labeling (¹⁸O) can quantify steric effects .

Q. What protocols validate the compound’s biological activity in enzyme inhibition assays?

- Methodological Answer: Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to target enzymes (e.g., proteases). For cellular assays, ensure the compound is dissolved in DMSO (<0.1% final concentration) and validate membrane permeability via LC-MS quantification of intracellular concentrations .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.